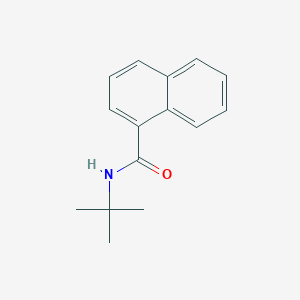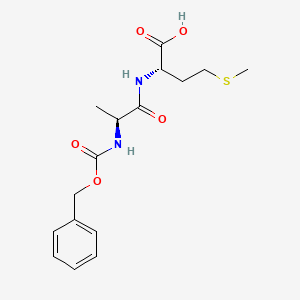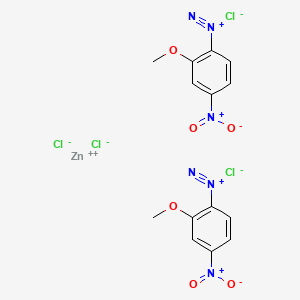
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form stable complexes with metals, making them useful in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a diazonium group, all attached to a benzene ring, with zinc chloride acting as a stabilizing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-4-nitroaniline. This process includes the following steps:
Diazotization: 2-Methoxy-4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the stable this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control.
Efficient Complex Formation: Ensuring complete reaction with zinc chloride to form the desired product.
Análisis De Reacciones Químicas
Types of Reactions
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, forming new aromatic compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: The diazonium group can couple with phenols or amines to form azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and conditions such as acidic or basic environments.
Reduction: Reagents like hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).
Coupling Reactions: Reagents like phenols or amines in alkaline conditions.
Major Products
Electrophilic Substitution: Halogenated aromatic compounds.
Reduction: 2-Methoxy-4-aminobenzenediazonium ZINC chloride.
Coupling Reactions: Azo compounds with various substituents.
Aplicaciones Científicas De Investigación
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including azo dyes and aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group acts as an electrophile, facilitating electrophilic substitution and coupling reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives. The zinc chloride component stabilizes the diazonium salt, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-morpholinobenzenediazonium chloride zinc chloride double salt: Similar structure but with a morpholine group instead of a nitro group.
4-Methoxybenzenediazonium tetrafluoroborate: Similar diazonium salt but with a different counterion (tetrafluoroborate).
Uniqueness
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride is unique due to the presence of both methoxy and nitro groups, which impart distinct reactivity and stability. The zinc chloride component further enhances its stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
56315-29-8 |
|---|---|
Fórmula molecular |
C14H12Cl4N6O6Zn |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-7-4-5(10(11)12)2-3-6(7)9-8;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
UARCMBSHWXFAAC-UHFFFAOYSA-J |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Key on ui other cas no. |
56315-29-8 5784-88-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)

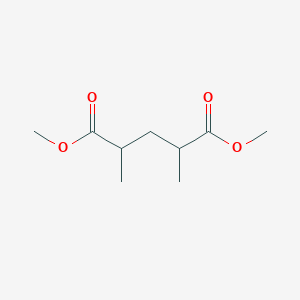




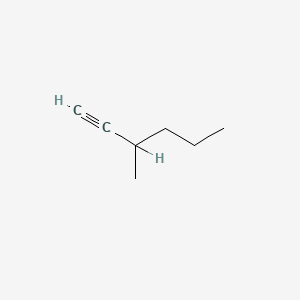
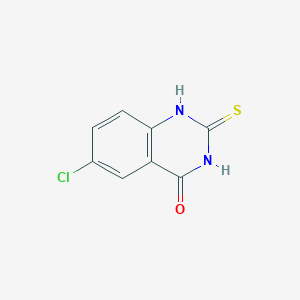
![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)
